OSI-420 (OSI-420) is the major active metabolite of the tyrosine kinase inhibitor erlotinib. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily researched for its potential anticancer activity, as it exhibits similar potency to erlotinib in inhibiting the epidermal growth factor receptor (EGFR). [, , , , , ] OSI-420 is generated through the O-demethylation of erlotinib by cytochrome P450 enzymes, particularly CYP3A4. [, , , , , , , , , , , , , , , , ]
This compound is derived from the broader class of quinazoline derivatives, which are known for their diverse biological activities. The specific structure of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride suggests its role as a potential therapeutic agent targeting various signaling pathways in cancer cells. Its synthesis and characterization have been documented in scientific literature, emphasizing its relevance in drug development .
The synthesis of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves several key steps:
The molecular formula of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is . Its structure features:
The compound's InChI key is MTLKTHNRZJKPRP-UHFFFAOYSA-N, allowing for easy identification in chemical databases .
The primary chemical reactions involving this compound include:
The mechanism of action for 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol primarily involves inhibition of specific kinases within signaling pathways that regulate cell proliferation and survival.
Key physical and chemical properties include:
The primary applications of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol include:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3